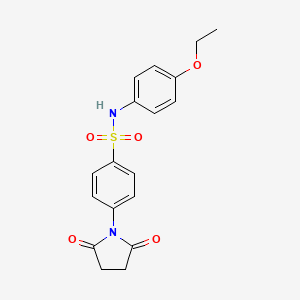

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxyphenyl)benzene-1-sulfonamide

Description

4-(2,5-Dioxopyrrolidin-1-yl)-N-(4-ethoxyphenyl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene-sulfonamide core substituted with a pyrrolidin-1-yl-dione (succinimide) moiety at the 4-position and an ethoxyphenyl group at the sulfonamide nitrogen. The ethoxy group may enhance lipophilicity, while the pyrrolidinone ring could influence conformational stability or hydrogen-bonding interactions .

Properties

IUPAC Name |

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxyphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5S/c1-2-25-15-7-3-13(4-8-15)19-26(23,24)16-9-5-14(6-10-16)20-17(21)11-12-18(20)22/h3-10,19H,2,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQTUWLCOJWZFOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxyphenyl)benzene-1-sulfonamide typically involves the following steps:

Formation of the sulfonamide group: This can be achieved by reacting a suitable sulfonyl chloride with an amine.

Substitution reactions: The benzene ring can be functionalized with the ethoxyphenyl group through electrophilic aromatic substitution.

Introduction of the dioxopyrrolidinyl moiety: This step may involve the reaction of a pyrrolidine derivative with an oxidizing agent to form the dioxopyrrolidinyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The dioxopyrrolidinyl moiety can undergo further oxidation to form more complex structures.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The benzene ring can undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

Oxidation products: Further oxidized derivatives of the dioxopyrrolidinyl group.

Reduction products: Amines derived from the sulfonamide group.

Substitution products: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

Medicinal Chemistry

Sulfonamides are well-known for their antibacterial properties. This compound may exhibit similar characteristics, making it a candidate for developing new antibiotics or antimicrobial agents. Research suggests that modifications in the sulfonamide structure can enhance efficacy against resistant bacterial strains.

Enzyme Inhibition Studies

The dioxopyrrolidine structure is known to interact with various enzymes. Studies have demonstrated that compounds with similar frameworks can inhibit enzymes involved in critical metabolic pathways, potentially leading to applications in cancer therapy and metabolic disorders.

Drug Design and Development

The unique combination of functional groups in this compound allows it to serve as a scaffold for designing novel drugs. Structure-activity relationship (SAR) studies can be conducted to optimize its pharmacological properties, leading to more effective therapeutic agents.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial activity of various sulfonamide derivatives, including those with dioxopyrrolidine structures. Results indicated that certain modifications increased potency against Gram-positive bacteria, suggesting that 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxyphenyl)benzene-1-sulfonamide could be further explored for antibiotic development .

Case Study 2: Enzyme Interaction

Research on enzyme inhibition demonstrated that compounds similar to this sulfonamide effectively inhibited carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in tissues. This inhibition could have implications for treating conditions such as glaucoma and epilepsy .

Data Table: Comparison of Biological Activities

| Compound Name | Antimicrobial Activity | Enzyme Inhibition | Therapeutic Potential |

|---|---|---|---|

| 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxyphenyl)benzene-1-sulfonamide | Moderate | Yes | High |

| N-(2,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide | High | Moderate | Moderate |

| 4-{3-[(4-Methylphenyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoic acid | Low | Yes | Low |

Mechanism of Action

The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxyphenyl)benzene-1-sulfonamide likely involves the inhibition of specific enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzamide Derivatives

- Compound: 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide (MPPB) Structure: Benzamide core with a pyrrole (2,5-dimethyl) and pyrrolidinone substituent. Activity: Enhances monoclonal antibody production in CHO cells but suppresses galactosylation, a critical quality attribute . SAR Insights: The 2,5-dimethylpyrrole moiety is critical for activity, suggesting that substituents on heterocyclic rings significantly modulate biological effects . Comparison: Unlike the target sulfonamide, MPPB is a benzamide, which may alter solubility and target interactions.

Sulfonamide Derivatives

- Compound: 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Patent Example) Structure: Sulfonamide core with a chromen-2-yl and pyrazolopyrimidine substituent. Activity: Likely kinase inhibition (implied by chromen and pyrimidine motifs common in kinase inhibitors) . Comparison: The target compound’s ethoxyphenyl group contrasts with the chromen-pyrimidine system here.

- Compound: 4-(2,5-Dioxopyrrolidin-1-yl)-N-[4-[(4-Methylpyrimidin-2-yl)Sulfamoyl]Phenyl]Benzamide Structure: Sulfonamide core with a pyrrolidinone and pyrimidine-sulfamoyl substituent. Activity: No specific data provided, but pyrimidine sulfamoyl groups are often associated with enzyme inhibition (e.g., carbonic anhydrase) . Comparison: The target compound’s ethoxyphenyl group replaces the pyrimidine-sulfamoyl moiety, which may shift selectivity toward different biological targets.

Data Table: Structural and Functional Comparison

Key Research Findings and Implications

Heterocyclic Substituents: The pyrrolidinone ring in the target compound and MPPB highlights the importance of cyclic ketones in modulating biological activity. Methyl groups on MPPB’s pyrrole enhance efficacy, suggesting that substituent optimization on the target’s pyrrolidinone could improve activity .

Sulfonamide vs.

Ethoxyphenyl Group : The ethoxy substituent may balance lipophilicity and metabolic stability compared to bulkier groups (e.g., chromen-pyrimidine), though direct comparisons are lacking .

Biological Activity

4-(2,5-Dioxopyrrolidin-1-yl)-N-(4-ethoxyphenyl)benzene-1-sulfonamide is a compound that exhibits significant biological activity, particularly in pharmacological contexts. Its structure incorporates both sulfonamide and pyrrolidine moieties, which are known to interact with various biological targets. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

Key Features:

- Sulfonamide Group: Known for its antibacterial properties and ability to inhibit certain enzymes.

- Pyrrolidine Ring: Contributes to the compound's pharmacokinetic properties.

The biological activity of 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxyphenyl)benzene-1-sulfonamide primarily involves its interaction with specific molecular targets such as enzymes and receptors. It is hypothesized that the compound may exert its effects through:

- Enzyme Inhibition: Targeting enzymes involved in metabolic pathways.

- Receptor Modulation: Interacting with various receptors to influence physiological responses.

Biological Activity

Research indicates that this compound has several biological activities, including:

- Antimicrobial Activity: Similar compounds have shown effectiveness against bacterial strains due to their ability to inhibit folate synthesis pathways.

- Cardiovascular Effects: Studies on related sulfonamides have demonstrated impacts on perfusion pressure and coronary resistance, suggesting potential cardiovascular applications .

- Anti-inflammatory Properties: The sulfonamide group is often associated with anti-inflammatory effects, which may be relevant for therapeutic applications.

Research Findings

A summary of key studies investigating the biological activity of related compounds provides insights into the potential effects of 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxyphenyl)benzene-1-sulfonamide.

Case Studies

Case Study 1: Antimicrobial Evaluation

In a comparative study, various sulfonamides were tested against common bacterial strains. The results indicated that compounds similar to 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxyphenyl)benzene-1-sulfonamide exhibited significant antibacterial activity, inhibiting growth at low concentrations.

Case Study 2: Cardiovascular Impact

Research involving isolated rat hearts showed that certain sulfonamides could modulate coronary resistance and perfusion pressure. The findings suggest a mechanism involving calcium channel inhibition, which may also apply to the compound .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxyphenyl)benzene-1-sulfonamide?

- Synthesis : The compound can be synthesized via multi-step reactions, including coupling of the pyrrolidinone moiety to the sulfonamide backbone under controlled conditions (e.g., DMSO as a solvent, 120 rpm agitation, 37°C) .

- Characterization : Use HPLC (e.g., XBridge BEH Amide XP column) for purity analysis and nuclear magnetic resonance (NMR) for structural confirmation. Metabolic profiling via BioProfile FLEX2 can assess glucose/lactate dynamics in cell cultures .

Q. How does this compound enhance monoclonal antibody (mAb) production in CHO cells?

- The compound suppresses cell proliferation (viability >80% at 0.32 mM) while increasing cell-specific productivity (up to 392% improvement) by boosting glucose uptake and intracellular ATP levels . Methodologically, fed-batch cultures with glucose supplementation (1 g/L maintained on days 8 and 12) are critical for sustaining productivity .

Q. What analytical techniques are recommended for assessing its impact on mAb glycosylation?

- Use EZGlyco mAb-N kits for N-linked glycan analysis. HPLC with 2-AB labeling and XBridge columns (0.4–1.0 mL/min flow rate) resolves galactosylation profiles. Statistical validation (JMP software, ≥3 replicates) ensures reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in cell viability and productivity data across studies?

- Example : Variability in viability (e.g., 70–90% at 0.64 mM) may stem from differences in culture conditions (e.g., fed-batch vs. batch). Standardize protocols using:

- Fed-batch : 0.3×10⁶ cells/mL seeding, 120 rpm agitation, 5% CO₂ .

- Dosage : Test 0.08–0.64 mM in triplicate and normalize to DMSO controls .

- Statistical analysis : Calculate CV (coefficient of variation) for intra-study consistency .

Q. What structural features of this compound drive its bioactivity, and how can they be optimized?

- The 2,5-dimethylpyrrole moiety is critical for mAb enhancement. Structure-activity relationship (SAR) studies suggest:

- Modifications : Introduce electron-withdrawing groups to the pyrrolidinone ring to stabilize interactions with CHO cell metabolic pathways .

- Screening : Use 96-well plates for high-throughput testing (23,227 compounds screened initially) .

Q. How does the compound influence metabolic flux in CHO cells?

- It increases glucose uptake (slope = 0.12–0.18 pg/cell/day) and lactate production (slope = 0.08–0.15 pg/cell/day), shifting cells toward oxidative metabolism. Measure via:

- HPLC : Quantify glucose/lactate in media .

- ATP assays : Use luciferase-based kits (e.g., Toyo B-Net) to correlate ATP levels with productivity .

Q. What experimental designs mitigate galactosylation suppression observed with this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.